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Compound of Interest

Compound Name: Bis-PEG6-acid

Cat. No.: B606181

For Immediate Release

This technical guide provides an in-depth overview of Bis-PEG6-acid, a homobifunctional
crosslinker integral to advancements in bioconjugation and drug delivery. Tailored for
researchers, scientists, and professionals in drug development, this document details the
molecule's physicochemical properties, experimental applications, and its role in enhancing
therapeutic efficacy.

Core Properties of Bis-PEG6-acid

Bis-PEG6-acid is a polyethylene glycol (PEG) derivative characterized by a six-unit PEG chain
flanked by carboxylic acid groups at both termini. This structure imparts hydrophilicity,
enhancing the solubility of conjugated molecules in aqueous media. The terminal carboxylic
acids are reactive towards primary amine groups, forming stable amide bonds, a reaction
commonly employed in bioconjugation.
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Property Data Reference(s)
Molecular Weight 382.40 g/mol [1112][3]
Molecular Formula C16H30010 [1][3]
CAS Number 119189-70-7
Purity Typically 295% or 98%
White to off-white solid or
Appearance . _
viscous oll
- Soluble in water and most
Solubility ]
organic solvents
Storage Conditions -20°C, desiccated
Functional Groups Carboxylic Acid (x2)

Applications in Drug Development

The primary utility of Bis-PEG6-acid lies in its capacity as a molecular linker. Its applications
are diverse and critical in the development of novel therapeutics:

o PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecules.
PEGylation can increase the hydrodynamic size of a therapeutic, prolonging its circulation
half-life by reducing renal clearance and shielding it from enzymatic degradation.

o Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a
monoclonal antibody that targets a specific tumor antigen. The PEG component of the linker
can improve the solubility and stability of the ADC.

» PROTACS (Proteolysis Targeting Chimeras): Bis-PEG6-acid can be used in the synthesis of
PROTACSs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a
target protein, leading to its degradation. The linker's length and composition are crucial for
the formation of a stable ternary complex between the target protein, the PROTAC, and the
E3 ligase.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_A_Step_by_Step_Guide_for_PROTAC_Synthesis_Using_PEG_Linkers.pdf
https://broadpharm.com/product/BP-40128
https://broadpharm.com/product/BP-29553
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_A_Step_by_Step_Guide_for_PROTAC_Synthesis_Using_PEG_Linkers.pdf
https://broadpharm.com/product/BP-29553
https://www.benchchem.com/product/b606181?utm_src=pdf-body
https://www.benchchem.com/product/b606181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Nanoparticle Surface Modification: The hydrophilic nature of the PEG chain helps to reduce
non-specific protein adsorption on the surface of nanoparticles, which can decrease their
clearance by the immune system and improve their pharmacokinetic profile.

Experimental Protocols

The following is a representative protocol for the conjugation of an amine-containing molecule
to Bis-PEG6-acid using carbodiimide chemistry. This procedure can be adapted for various
applications, such as peptide crosslinking or functionalizing a molecule for further conjugation.

Obijective: To covalently link an amine-containing molecule (e.g., a peptide or a protein) to both
ends of the Bis-PEG6-acid linker.

Materials:

» Bis-PEG6-acid

¢ Amine-containing molecule (Molecule-NH2)

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
» Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
o Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

e Quenching Solution: 1 M Tris-HCI, pH 8.5 or 1 M hydroxylamine, pH 8.5
e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

» Desalting column for purification

Procedure:

o Reagent Preparation:

o Equilibrate Bis-PEG6-acid, EDC, and NHS to room temperature before use.
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o Prepare a stock solution of Bis-PEG6-acid in anhydrous DMF or DMSO.

o Prepare a stock solution of the amine-containing molecule in the Coupling Buffer.

o Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

¢ Activation of Bis-PEG6-acid:

[¢]

In a reaction vessel, dissolve Bis-PEG6-acid in Activation Buffer.

[e]

Add a 2-5 fold molar excess of NHS (or Sulfo-NHS) to the Bis-PEG6-acid solution.

Add a 2-5 fold molar excess of EDC to the solution.

[e]

o

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to
form the NHS-activated Bis-PEG6 ester.

e Conjugation to the Amine-Containing Molecule:

o Adjust the pH of the activated Bis-PEG6-acid solution to 7.2-8.0 by adding Coupling
Buffer.

o Immediately add the amine-containing molecule to the reaction mixture. A molar ratio of
1:2.2 (Bis-PEG6-acid : Molecule-NH3) is recommended to ensure both carboxylic acid
groups react.

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with
gentle stirring.

e Quenching of the Reaction:

o Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

o Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

e Purification:

o Remove unreacted crosslinker and byproducts by passing the reaction mixture through a
desalting column equilibrated with the desired storage buffer (e.g., PBS).
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o Collect the fractions containing the conjugated product.

e Characterization:

o Confirm the successful conjugation and determine the purity of the final product using
appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizing Molecular Interactions and Workflows

To better illustrate the utility of Bis-PEG6-acid in drug development, the following diagrams
depict a typical experimental workflow for bioconjugation and the conceptual signaling pathway
of a targeted therapy enabled by a PEG linker.
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A generalized experimental workflow for the conjugation of an amine-containing molecule using
Bis-PEG6-acid.
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Conceptual pathway of an Antibody-Drug Conjugate (ADC) utilizing a PEG linker for targeted
drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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